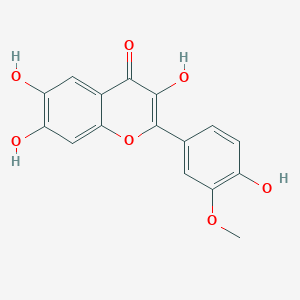
3-O-Cyclopropylmethyl-buprenorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Cyclopropylmethyl-buprenorphine: is a semi-synthetic opioid derivative of buprenorphine. Buprenorphine itself is a derivative of thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is used in the treatment of opioid use disorder, acute pain, and chronic pain . The addition of the cyclopropylmethyl group to the buprenorphine molecule enhances its pharmacological profile, making it a subject of interest in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several steps, starting from buprenorphine. The key step is the introduction of the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of buprenorphine is replaced by a cyclopropylmethyl group. Common reagents used in this reaction include cyclopropylmethyl bromide and a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Cyclopropylmethyl-buprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclopropylmethyl group or other functional groups in the molecule.
Reduction: Reduction reactions can modify the ketone or other oxidized groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the 3-position where the cyclopropylmethyl group is attached.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
3-O-Cyclopropylmethyl-buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Researchers use it to investigate the interactions between opioids and their receptors.
Medicine: It is studied for its potential in treating opioid use disorder and managing pain.
Industry: The compound is used in the development of new analgesics and opioid receptor modulators
Mecanismo De Acción
The mechanism of action of 3-O-Cyclopropylmethyl-buprenorphine involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in treating opioid dependence .
Comparación Con Compuestos Similares
Buprenorphine: The parent compound, used widely in pain management and opioid dependence treatment.
Methadone: A full mu-opioid receptor agonist used in opioid substitution therapy.
Naltrexone: An opioid antagonist used to prevent relapse in opioid dependence
Uniqueness: 3-O-Cyclopropylmethyl-buprenorphine is unique due to its structural modification, which enhances its pharmacological profile. The addition of the cyclopropylmethyl group increases its binding affinity and selectivity for opioid receptors, resulting in improved efficacy and safety .
Propiedades
Fórmula molecular |
C33H47NO4 |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1 |
Clave InChI |
VJDDECBMCMTTSB-NXVYGDHNSA-N |
SMILES isomérico |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
SMILES canónico |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)


![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)


![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)


![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
